molecular formula C6H6N4 B112013 1-Aminobenzotriazole CAS No. 1614-12-6

1-Aminobenzotriazole

カタログ番号: B112013
CAS番号: 1614-12-6
分子量: 134.14 g/mol
InChIキー: JCXKHYLLVKZPKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Aminobenzotriazole (ABT) is a heterocyclic compound widely utilized as a mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. Its primary application lies in preclinical studies to modulate drug metabolism, enabling researchers to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of co-administered compounds . ABT irreversibly inactivates CYP isoforms by forming covalent adducts with the heme moiety, leading to broad-spectrum inhibition across multiple CYP families . Structural studies using hybrid B3LYP/6-311++G** calculations confirm its dimeric interactions in the solid phase, which stabilize its inhibitory activity .

作用機序

Target of Action

1-Aminobenzotriazole (1-ABT) is a pan-specific, mechanism-based inactivator of the xenobiotic metabolizing forms of cytochrome P450 in animals, plants, insects, and microorganisms . Cytochrome P450 enzymes play a crucial role in the metabolism of both endogenous compounds and xenobiotics .

Mode of Action

1-ABT acts as a mechanism-based inhibitor of cytochrome P450 enzymes . This means that it binds to the enzyme and undergoes a normal initial reaction to produce a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation .

Biochemical Pathways

The primary biochemical pathway affected by 1-ABT is the cytochrome P450 pathway. By inhibiting the cytochrome P450 enzymes, 1-ABT can affect the metabolism of various endogenous compounds and xenobiotics . This can lead to changes in the metabolism-dependent toxicity of drugs and chemicals .

Pharmacokinetics

The pharmacokinetics of 1-ABT varies depending on the species. For example, in rats, dogs, and monkeys, high plasma concentrations of 1-ABT were observed for over 24 hours after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys . In another study, it was found that 1-ABT can modulate oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats .

Result of Action

The molecular and cellular effects of 1-ABT’s action primarily involve the inactivation of cytochrome P450 enzymes. This can lead to changes in the metabolism of various compounds, potentially affecting their toxicity . Additionally, 1-ABT has been characterized as a potent inhibitor of monoamine oxidase (MAO), with more specificity towards MAO-B .

Action Environment

The action of 1-ABT can be influenced by environmental factors such as salt stress. For example, a study found that 1-ABT was effective in improving the survival, growth, and physiological processes of Tamarix chinensis cuttings under salt stress . There was a threshold effect when using 1-abt to facilitate propagation under salt stress .

生化学分析

Biochemical Properties

1-ABT interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics. It also inhibits monoamine oxidase (MAO) enzymes , with more specificity towards MAO-B . The nature of these interactions is typically non-competitive, leading to a decrease in the maximum rate of reaction without affecting the affinity of the enzyme for its substrate .

Cellular Effects

1-ABT has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in metabolic pathways. For instance, it inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which play a role in the breakdown of neurotransmitters in the brain .

Molecular Mechanism

1-ABT exerts its effects at the molecular level through several mechanisms. It acts as a mechanism-based inactivator of cytochrome P450 enzymes , meaning it forms a reactive intermediate that binds to the enzyme and causes its inactivation. It also inhibits MAO enzymes through a non-competitive mechanism, where it binds to a site on the enzyme other than the active site, leading to a decrease in the maximum rate of reaction .

Temporal Effects in Laboratory Settings

The effects of 1-ABT can change over time in laboratory settings. For instance, it has been shown to inhibit the growth and physiological characteristics of Tamarix chinensis cuttings under salt stress . The effects were insignificant when applied at low concentrations (< 100 mg L−1), and at high concentrations (>100 mg L−1), 1-ABT limited growth and physiological activities .

Dosage Effects in Animal Models

The effects of 1-ABT vary with different dosages in animal models. For example, after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys, the plasma concentrations of 1-ABT were high and were sustained for over 24 hours .

Metabolic Pathways

1-ABT is involved in several metabolic pathways. It is a known inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which are involved in the breakdown of neurotransmitters in the brain .

生物活性

1-Aminobenzotriazole (ABT) is a well-characterized compound primarily known for its role as a non-selective inhibitor of cytochrome P450 (CYP) enzymes. This article explores the biological activity of ABT, focusing on its pharmacokinetic effects, mechanisms of action, and implications in drug metabolism.

Overview of this compound

This compound is a mechanism-based inactivator of CYP enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds. Its ability to inhibit these enzymes makes it a valuable tool in pharmacological research, particularly in understanding drug interactions and metabolic pathways.

ABT acts as a suicide substrate for several CYP isoforms, leading to their irreversible inactivation. Studies have shown that ABT can effectively inhibit the activity of multiple CYP enzymes, including CYP2A6, CYP3A4, and CYP2E1, among others. This inhibition can significantly alter the pharmacokinetics of co-administered drugs.

Key Findings on Cytochrome P450 Inhibition

  • Comprehensive Inhibition : ABT has been demonstrated to cause complete inactivation of CYP2A6 and CYP3A4 when incubated with human liver microsomes. Other CYP isoforms retain varying levels of activity post-treatment, with CYP2C9 showing notable resistance to ABT-induced inactivation .
  • Dose-Dependent Effects : The degree of enzyme inhibition is dose-dependent. For instance, administration of 100 mg/kg ABT resulted in profound reductions in hepatic and renal P450 content within hours .

Pharmacokinetic Implications

ABT's influence on drug metabolism extends to its effects on pharmacokinetics:

  • Oral Bioavailability : Research indicates that ABT can significantly affect the bioavailability of orally administered drugs. For example, when administered before midazolam, ABT increased the area under the curve (AUC) significantly due to its interaction with intestinal CYP enzymes .
  • Gastric Retention : In studies involving rats, pre-treatment with ABT delayed gastric emptying and increased stomach weight, suggesting a pro-secretory effect that may alter drug absorption profiles .

Case Studies

Several studies highlight the practical applications and implications of using ABT in research:

  • Inhibition of N-Acetyltransferase : One study demonstrated that ABT inhibits N-acetylation processes in rats, affecting the clearance of procainamide by approximately 45% when administered prior to intravenous dosing. This indicates that ABT not only affects CYP activity but also interacts with other metabolic pathways .
  • Comparative Studies : In comparative studies between hepatic and renal microsomes from rats treated with ABT, it was found that both organs exhibited similar patterns of P450 destruction, emphasizing the compound's broad-spectrum inhibitory effects .

Data Summary

The following table summarizes key data from various studies on the biological activity of this compound:

Study CYP Isoform Effect Dosage (mg/kg) Remarks
CYP2A6Complete Inactivation1Non-selective inhibition observed
CYP3A4Complete Inactivation1Significant impact on drug metabolism
Total Hepatic P450~80% Reduction≥10Dose-dependent effects noted
N-Acetyltransferase45% Clearance Decrease100Affects multiple metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard protocols for using ABT as a cytochrome P450 (CYP) inhibitor in in vitro and in vivo studies?

  • Methodological Answer :

  • In vitro : Preincubate sandwich-cultured human hepatocytes (SCHH) with 1 mM ABT for 30–60 minutes to achieve >95% inhibition of CYP3A4 and CYP2A6. Residual activities of other CYPs (e.g., CYP2C9, CYP2D6) may remain between 5% and 35%, necessitating complementary inhibitors for complete inhibition .
  • In vivo : Administer ABT orally at 50–300 mg/kg in rats 2 hours prior to substrate exposure. For mice, use 50 mg/kg for 3 days to suppress CYP-mediated metabolism effectively. Adjust dosing based on species-specific pharmacokinetics (e.g., guinea pigs require serial sampling due to rapid clearance) .

Q. How can ABT be used to determine the contribution of CYP-mediated metabolism in preclinical studies?

  • Methodological Answer :

  • Co-administer ABT with the test compound and compare metabolic clearance rates (e.g., via LC-MS/MS analysis of plasma or urine). A significant reduction in metabolite formation (e.g., 1'-OH midazolam) indicates CYP involvement. Note that incomplete inhibition (e.g., residual 1'-OH midazolam formation in rats) suggests non-CYP pathways or partial selectivity .

Advanced Research Questions

Q. How do researchers reconcile contradictions in ABT’s purported non-selectivity with observed isoform-specific residual CYP activity?

  • Methodological Answer :

  • After ABT pretreatment in human liver microsomes (HLMs), validate residual CYP activity using isoform-specific probes (e.g., CYP2C9 with tolbutamide). Combine ABT with isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to achieve comprehensive inhibition. For example, CYP2C9 retains ~60% activity post-ABT, requiring additional inhibitors like sulfaphenazole .

Q. Why does ABT paradoxically induce CYP2B6 and CYP3A4 expression in hepatocytes, despite its role as a CYP inhibitor?

  • Methodological Answer :

  • ABT increases CYP2B6 expression by 7.3–10.8-fold in hepatocytes via unknown mechanisms, potentially involving compensatory feedback loops. Co-treatment with inducers like CITCO (a CYP2B6 agonist) or rifampin (a CYP3A4 inducer) amplifies this effect. Use RNA-seq or siRNA knockdown to dissect transcriptional regulation pathways .

Q. How should researchers design studies to confirm CYP2E1-mediated metabolism using ABT?

  • Methodological Answer :

  • Combine ABT (100 mg/kg) with CYP2E1-knockout models. For example, in ethyl carbamate metabolism studies, ABT inhibits >96% of CYP2E1 activity in wild-type mice but leaves residual metabolism in knockouts, confirming CYP2E1’s dominance. Use radiolabeled substrates and monitor metabolites via LC-MS/MS .

Q. What factors influence interspecies differences in ABT dosing for CYP inhibition?

  • Methodological Answer :

  • Adjust doses based on species-specific clearance rates. For instance:
  • Rats : 100 mg/kg achieves 45% reduction in procainamide clearance.
  • Monkeys : Higher doses (200 mg/kg) are required due to faster hepatic metabolism.
  • Validate efficacy via antipyrine clearance assays and monitor plasma exposure over 48 hours .

Q. What safety considerations are critical when administering ABT in rodent models?

  • Methodological Answer :

  • ABT at 78 mg/kg in rats increases organ weights (e.g., liver, kidneys) and mortality due to inflammation-induced multi-organ failure. Limit treatment duration to ≤3 days and monitor biomarkers (e.g., ALT, creatinine). Use lower doses (50 mg/kg) for chronic studies to mitigate toxicity .

Q. How do off-target effects of ABT on N-acetyltransferase (NAT) complicate data interpretation?

  • Methodological Answer :

  • ABT inhibits NAT at 1 mM, altering acetylation-dependent pathways (e.g., procainamide metabolism). Control experiments using NAT-specific inhibitors (e.g., pentamidine) or NAT-knockout models are essential to isolate CYP-mediated effects .

Q. What strategies improve CYP inhibition completeness when combining ABT with other inhibitors?

  • Methodological Answer :

  • For CYP3A4, combine ABT with ketoconazole (1 µM) to reduce residual activity from 3% to <1%. In HLMs, supplement ABT with furafylline (CYP1A2) and quinidine (CYP2D6) to achieve >95% inhibition across all major isoforms .

類似化合物との比較

Inhibitory Spectrum and Selectivity

ABT is often compared to other CYP inhibitors, such as SKF-525A (proadifen) and ketoconazole , due to overlapping applications in metabolic studies. Key distinctions include:

Inhibitor CYP Isoforms Affected IC₅₀ (μM) Selectivity Key References
ABT Broad-spectrum (CYP1A2, 2B, 2C, 3A) 10–100 Low
SKF-525A CYP2B, 2C, 3A 5–50 Moderate
Ketoconazole CYP3A4, 2C19 0.1–1.0 High
  • ABT vs. SKF-525A : ABT exhibits broader CYP inhibition but lower potency. For instance, ABT requires 10–100 μM to inhibit CYP3A4, whereas SKF-525A achieves similar effects at 5–50 μM .
  • ABT vs. Ketoconazole : Ketoconazole is highly selective for CYP3A4 (IC₅₀: 0.1–1.0 μM) but lacks ABT’s broad-spectrum utility .

Non-selective inhibitors like 17-octadecynoic acid (17-ODYA) and miconazole also inhibit 20-HETE and EET synthesis, similar to ABT. However, ABT’s mechanism-based inactivation provides prolonged effects compared to reversible inhibitors like miconazole .

Structural Derivatives with Enhanced Selectivity

N-aralkylated ABT derivatives, such as N-benzyl-ABT (BBT) and N-α-methylbenzyl-ABT (αMB) , demonstrate improved isoform selectivity:

Derivative Target CYP Isoforms Inactivation Efficiency (kinact/KI) Tissue Selectivity
BBT CYP2B4, 2B5 0.29 min⁻¹/μM Lung > Liver
αMB CYP2B4, 2B5 0.68 min⁻¹/μM Lung > Liver

These derivatives achieve >95% inhibition of pulmonary CYP2B isoforms at 1 μmol/kg, surpassing ABT’s 50% inhibition at 100 μmol/kg .

Pharmacokinetic and Pharmacodynamic Effects

  • Gastric Emptying Delay : ABT delays gastric emptying in rats, complicating oral drug absorption studies. However, this effect is absent in mice, making ABT more suitable for murine models .
  • Dual Inhibition : Unlike SKF-525A or ketoconazole, ABT also inhibits N-acetyltransferase (NAT) , altering acetylation-dependent metabolic pathways .

Limitations and Considerations

  • Non-Selectivity: ABT’s broad-spectrum inhibition complicates isoform-specific studies, necessitating selective derivatives like BBT or αMB for targeted research .
  • Species-Specific Effects : Gastric emptying modulation in rats requires alternative models (e.g., hepatic P450 reductase-null mice) to avoid confounding PK results .

特性

IUPAC Name

benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKHYLLVKZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167140
Record name 1-Aminobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1614-12-6
Record name 1-Aminobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1614-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzotriazol-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOBENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFF75BJ1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminobenzotriazole
1-Aminobenzotriazole
1-Aminobenzotriazole
1-Aminobenzotriazole
1-Aminobenzotriazole
1-Aminobenzotriazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。